molecular formula C25H24N4O4S B14952024 N-(2-Ethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

N-(2-Ethylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

Cat. No.: B14952024
M. Wt: 476.5 g/mol
InChI Key: LSKVGSANXBUXPG-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties

Preparation Methods

The synthesis of N-(2-Ethylphenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide intermediate . This intermediate is then reacted with hydrazinecarboxaldehyde and 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde under acidic conditions to yield the final product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-Ethylphenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions include sulfone derivatives, alcohols, and substituted aromatic compounds.

Scientific Research Applications

N-(2-Ethylphenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . The indole moiety may interact with various receptors and enzymes, contributing to its biological activity. The hydrazinecarbonyl linkage can form stable complexes with metal ions, enhancing its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar compounds to N-(2-Ethylphenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide include other sulfonamides and indole derivatives. For example:

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C25H24N4O4S/c1-3-18-8-4-7-11-22(18)29(34(32,33)19-14-12-17(2)13-15-19)16-23(30)27-28-24-20-9-5-6-10-21(20)26-25(24)31/h4-15,26,31H,3,16H2,1-2H3

InChI Key

LSKVGSANXBUXPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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